In-Depth Technical Guide: 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)
In-Depth Technical Guide: 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)
Executive Summary & Chemical Identity
As drug discovery programs increasingly rely on privileged scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, the morpholine ring has emerged as a cornerstone of modern medicinal chemistry. 2-(4-Isopropylphenyl)morpholine (CAS: 1017480-68-0)[1] is a highly versatile building block and a structural analog to known central nervous system (CNS) active agents.
Characterized by a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol , this compound features a 4-isopropylphenyl group at the C2 position of the morpholine ring. The incorporation of the lipophilic isopropyl moiety significantly alters the steric bulk and partition coefficient (LogP) of the molecule, making it an ideal candidate for exploring structure-activity relationships (SAR) in monoamine transporter modulation and other targeted receptor binding studies.
Structural Chemistry & Conformational Analysis
The biological activity of 2-arylmorpholines is heavily dictated by their 3D conformational state[2]. The morpholine ring predominantly adopts a chair conformation. The bulky 4-isopropylphenyl group at the C2 position introduces significant steric constraints.
To minimize 1,3-diaxial interactions with the hydrogen atoms on C4 and C6, the 4-isopropylphenyl group strongly prefers the equatorial position . This thermodynamic preference is critical, as the equatorial orientation of the aryl ring is often the bioactive conformation required for optimal docking into the binding pockets of monoamine transporters[3].
Caption: Conformational equilibrium of 2-(4-isopropylphenyl)morpholine favoring the equatorial state.
Pharmacological Profiling: Monoamine Transporter Modulation
Compounds sharing the 2-arylmorpholine scaffold (such as phenmetrazine and 2-(4-chlorophenyl)morpholine) are well-documented modulators of monoamine transporters. By acting as reuptake inhibitors or releasing agents, these compounds increase the extracellular concentrations of key neurotransmitters in the synaptic cleft.
The substitution pattern on the phenyl ring dictates the selectivity profile among the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The para-isopropyl substitution provides substantial lipophilic bulk, which typically diminishes DAT selectivity in favor of SERT or NET, depending on the specific steric tolerances of the transporter's S1 binding pocket.
Caption: Putative mechanism of action: Monoamine transporter blockade leading to synaptic accumulation.
Synthetic Methodology & Self-Validating Protocol
The synthesis of 2-arylmorpholines is most reliably achieved via the multi-step transformation of an α -bromoacetophenone derivative[4]. As a Senior Application Scientist, I have designed the following self-validating protocol to ensure high yield, regioselectivity, and analytical confidence at each stage of the workflow.
Caption: Step-by-step synthetic workflow for 2-(4-isopropylphenyl)morpholine via alpha-bromination.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Formation of the α -amino ketone)
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Procedure: Dissolve 2-bromo-1-(4-isopropylphenyl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF). Slowly add a solution of 2-aminoethanol (3.0 eq) in THF at 0 °C. Stir at room temperature for 4 hours.
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Causality & Logic: A 3-fold excess of 2-aminoethanol is strictly required. It serves a dual purpose: acting as the nucleophile for the SN2 displacement of the bromide, and acting as an acid scavenger to neutralize the generated HBr. This prevents the protonation of the nucleophile and suppresses over-alkylation (formation of tertiary amines).
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Self-Validation: TLC (Silica, DCM:MeOH 9:1) should show the complete consumption of the starting material ( Rf≈0.8 ) and the appearance of a more polar, ninhydrin-active spot ( Rf≈0.3 ).
Step 2: Selective Ketone Reduction
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Procedure: Concentrate the crude mixture and redissolve in methanol. Cool to 0 °C and add sodium borohydride ( NaBH4 , 1.5 eq) portion-wise. Stir for 2 hours.
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Causality & Logic: NaBH4 in a protic solvent (methanol) is chosen for its mild, highly selective reducing capability. It efficiently reduces the ketone to the secondary alcohol without cleaving the newly formed C-N bond, yielding 1-(4-isopropylphenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol.
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Self-Validation: LC-MS analysis must confirm the mass shift from the ketone ( [M+H]+=222.1 ) to the diol intermediate ( [M+H]+=224.1 ).
Step 3: Acid-Catalyzed Cyclization
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Procedure: Dissolve the diol intermediate in toluene. Add concentrated sulfuric acid ( H2SO4 , 2.0 eq) dropwise. Heat the mixture to reflux (110 °C) using a Dean-Stark trap for 6 hours.
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Causality & Logic: The strong acid protonates the hydroxyl groups. The benzylic secondary alcohol, upon protonation, readily loses water to form a highly resonance-stabilized benzylic carbocation. The primary alcohol of the ethanolamine moiety then acts as an intramolecular nucleophile, attacking the carbocation to close the stable 6-membered morpholine ring. The Dean-Stark trap drives the equilibrium forward by physically removing the byproduct (water).
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Self-Validation: A definitive -18 Da mass shift on LC-MS ( [M+H]+=206.1 ) validates successful dehydration and cyclization.
Step 4: Workup and Salt Formation
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Procedure: Cool the reaction, basify with 2M NaOH to pH 10, and extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate. To isolate the stable hydrochloride salt, dissolve the freebase in diethyl ether and bubble anhydrous HCl gas until precipitation ceases. Filter and dry under vacuum.
Analytical Characterization
To ensure the integrity of the synthesized 2-(4-isopropylphenyl)morpholine, the following quantitative analytical data should be verified against the isolated product.
| Analytical Technique | Parameter | Expected Signal / Assignment | Structural Implication |
| 1 H NMR (400 MHz, CDCl3 ) | Benzylic CH (C2) | ∼ 4.40 ppm (dd, 1H) | Diagnostic for the C2 proton adjacent to both the oxygen and the aryl ring. |
| Isopropyl CH | ∼ 2.90 ppm (hept, 1H) | Confirms the presence of the intact isopropyl group. | |
| Isopropyl CH3 | ∼ 1.25 ppm (d, 6H) | Characteristic splitting of the isopropyl methyls. | |
| Aromatic CH | ∼ 7.20 - 7.35 ppm (m, 4H) | Confirms the para-substituted phenyl ring. | |
| 13 C NMR (100 MHz, CDCl3 ) | Benzylic C (C2) | ∼ 78.5 ppm | Downfield shift confirms ether/aryl environment. |
| ESI-MS (Positive Mode) | [M+H]+ | m/z 206.1 | Confirms the molecular weight of the freebase (205.3 g/mol ). |
References
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Epifani E, Lapucci A, Macchia B, Macchia F, et al. "Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues". Journal of Medicinal Chemistry, 1983, 26(2):254-9. URL:[Link]
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Hu, et al. "Synthesis and characterization of 2-arylmorpholine hydrochloride". Journal of Hunan University (Natural Sciences), 2005. URL:[Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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